1,3-Dioxane-5-ethanol, 2-phenyl-, trans-
Description
Historical Context of 1,3-Dioxane (B1201747) Chemistry in Organic Synthesis and Stereochemistry
The chemistry of 1,3-dioxanes has a rich history rooted in the fundamental principles of organic chemistry. Initially, their primary application in organic synthesis was as protecting groups for 1,3-diols and carbonyl compounds (aldehydes and ketones). thieme-connect.de This strategy became a standard transformation due to the general stability of the 1,3-dioxane ring under basic, reductive, or oxidative conditions, while remaining labile towards acidic conditions for deprotection. thieme-connect.de This differential reactivity allows for selective manipulation of other functional groups within a complex molecule.
Beyond their role as protecting groups, 1,3-dioxanes became classical models for conformational analysis. researchgate.netacs.org Analogous to cyclohexanes, 1,3-dioxanes preferentially adopt a chair-like conformation to minimize torsional strain. thieme-connect.de However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to more pronounced diaxial interactions, making the study of their conformational equilibria a subject of intense academic investigation. thieme-connect.de This foundational work on the stereochemistry of the 1,3-dioxane ring paved the way for its use as a chiral auxiliary, where a chiral 1,3-dioxane scaffold is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. thieme-connect.dewikipedia.org
Academic Relevance of Stereochemically Defined Organic Heterocycles in Contemporary Research
Organic heterocycles, cyclic compounds containing at least one atom other than carbon within the ring, are of immense importance in contemporary research. They form the core structures of a vast number of natural products and pharmaceuticals. The 1,3-dioxane ring is found in several natural products, including thromboxane (B8750289) A2 and theopederin A. thieme-connect.de The precise three-dimensional arrangement of atoms—the stereochemistry—in these molecules is often critical to their biological function.
Stereochemically defined heterocycles are therefore highly sought-after targets in medicinal chemistry and drug design. researchgate.net The specific orientation of substituents on a heterocyclic scaffold can dictate its binding affinity and selectivity for biological targets such as enzymes and receptors. dntb.gov.ua For instance, substituted 1,3-dioxanes have been investigated as potent and selective receptor ligands. researchgate.netdntb.gov.ua Furthermore, in materials science, the defined stereochemistry of heterocycles like 2,5-disubstituted 1,3-dioxanes is crucial for the development of materials with specific properties, such as liquid crystals. acs.orgacs.org
Problem Statement and Unexplored Research Avenues for the 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- Compound
Despite the extensive body of research on 1,3-dioxane derivatives, the specific compound 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- remains largely unexplored in academic literature. Much of the existing research on 2-phenyl-1,3-dioxanes focuses on derivatives with a hydroxyl group at the C5 position (2-phenyl-1,3-dioxan-5-ol) or other substitutions. sigmaaldrich.comgoogle.com The extension of the C5 substituent to an ethanol (B145695) group introduces additional conformational flexibility and a primary alcohol functionality that is ripe for further chemical modification.
The key problem is the lack of dedicated synthetic strategies and characterization data for this specific molecule. While general methods for creating trans-2,5-disubstituted 1,3-dioxanes exist, their applicability and stereoselectivity for this particular substitution pattern have not been systematically investigated. acs.orgacs.org This knowledge gap presents several unexplored research avenues:
Asymmetric Synthesis: The development of a highly stereoselective synthesis to access the enantiomerically pure trans isomer is a significant challenge and a valuable goal.
Conformational Behavior: The interplay between the equatorially-favoring phenyl group at C2 and the C5-ethanol substituent on the conformational equilibrium of the dioxane ring has not been studied. Understanding this behavior is crucial for designing molecules with specific three-dimensional shapes.
Application as a Synthon: The bifunctional nature of the compound (a stable heterocyclic core with a reactive primary alcohol) makes it a potentially valuable building block, or synthon, for the synthesis of more complex, biologically active molecules or functional polymers.
Overview of Key Academic Research Themes Pertaining to the 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- Structure
The unique structural features of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- suggest several key themes for future academic research. These themes are centered on its synthesis, stereochemical properties, and potential applications as a molecular scaffold.
Interactive Data Table: Potential Research Themes
| Research Theme | Key Objectives | Potential Impact |
| Stereoselective Synthesis | Develop and optimize synthetic routes to achieve high diastereomeric and enantiomeric purity of the trans isomer. | Provides access to a novel, stereochemically defined building block for academic and industrial research. |
| Conformational Analysis | Investigate the preferred conformation and dynamic behavior of the molecule using advanced NMR spectroscopy and computational modeling. | Elucidates fundamental structure-property relationships and informs the design of derivatives with specific spatial arrangements. nih.govresearchgate.net |
| Derivatization and Polymerization | Utilize the primary alcohol of the ethanol group as a handle for chemical modification to synthesize novel derivatives or incorporate the molecule into polymeric structures. | Expands the chemical space accessible from this scaffold, leading to new materials or potential therapeutic agents. |
| Biological Activity Screening | Evaluate the compound and its derivatives for biological activity, drawing parallels from related structures known to act as receptor ligands or multidrug resistance modulators. nih.gov | Could identify new lead compounds for drug discovery programs. |
A systematic investigation into these research areas would significantly enhance the academic understanding of 2,5-disubstituted 1,3-dioxanes and unlock the potential of the 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- scaffold for various scientific applications.
Structure
3D Structure
Properties
CAS No. |
677353-43-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-dioxan-5-yl)ethanol |
InChI |
InChI=1S/C12H16O3/c13-7-6-10-8-14-12(15-9-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
InChI Key |
VGSRUKAVVQBVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)CCO |
Origin of Product |
United States |
Mechanistic Studies and Reactivity Profiles of 1,3 Dioxane 5 Ethanol, 2 Phenyl , Trans
Ring-Opening and Ring-Closing Reactions of the 1,3-Dioxane (B1201747) Moiety
The 1,3-dioxane ring, like other acetals, is susceptible to cleavage under specific conditions, particularly in the presence of acid catalysts. It is, however, generally stable to basic and neutral conditions. thieme-connect.de
The hydrolysis of 2-phenyl-1,3-dioxanes is a well-studied process that proceeds via an A-1 type mechanism, which involves a rapid, reversible protonation of one of the acetal (B89532) oxygen atoms, followed by a slower, rate-determining heterolysis of the carbon-oxygen bond. lookchem.comvaia.com This cleavage generates a resonance-stabilized oxocarbenium ion intermediate. sci-hub.se
The key steps in the mechanism are:
Protonation: A hydronium ion protonates one of the ring oxygen atoms, converting it into a good leaving group.
Ring Opening: The C2-O bond cleaves to open the ring, forming a resonance-stabilized benzylic oxocarbenium ion. This step is typically the rate-determining step of the hydrolysis process.
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation.
Deprotonation and Cleavage: Subsequent deprotonation and further cleavage steps lead to the liberation of benzaldehyde (B42025) and the corresponding triol, 2-(hydroxymethyl)propane-1,3-diol, which is the precursor to the ethanol (B145695) side chain.
The rate of hydrolysis is highly dependent on the pH of the medium. Kinetic studies on related 2-phenyl-1,3-dioxanes show a pH-rate profile where the reaction is pH-independent at low pH (typically 1-4), indicative of specific acid catalysis, and becomes first-order in hydroxide (B78521) ion concentration at higher pH values. sci-hub.se
| Mechanistic Step | Description | Key Intermediates | Kinetic Significance |
|---|---|---|---|
| Protonation | Rapid and reversible protonation of a dioxane oxygen by H₃O⁺. | Protonated 1,3-dioxane | Pre-equilibrium step |
| Heterolysis (Ring Opening) | Cleavage of a C-O bond to form a carbocation. | Resonance-stabilized oxocarbenium ion | Rate-determining step |
| Nucleophilic Attack | Attack of water on the carbocationic center. | Hemiacetal intermediate | Fast step |
| Product Formation | Breakdown of the hemiacetal to yield final products. | Benzaldehyde, 2-(hydroxymethyl)propane-1,3-diol | Fast step |
While stable to many nucleophiles, the 1,3-dioxane ring can undergo opening or rearrangement when treated with specific reagents, often involving conversion of a hydroxyl group into a better leaving group. For instance, studies on the closely related cis-2-phenyl-1,3-dioxan-5-ol have shown that reaction with triphenylphosphine (B44618) and carbon tetrabromide (the Appel reaction) does not simply substitute the hydroxyl group. Instead, it results in a complex mixture of rearranged products, including cis- and trans-4-bromomethyl-2-phenyl-1,3-dioxolans and a small amount of trans-5-bromo-2-phenyl-1,3-dioxan. sigmaaldrich.com
This rearrangement suggests the formation of an intermediate oxyphosphonium salt, which can be attacked intramolecularly by the other dioxane oxygen, leading to a ring-contracted dioxolane structure. This highlights that reactions intended to modify substituents on the dioxane ring can inadvertently lead to skeletal rearrangements under nucleophilic conditions.
Additionally, Lewis acids can promote the ring-opening of dioxanes. In the presence of strong Lewis acids, the oxygen atoms can be activated, facilitating nucleophilic attack and cleavage of the ring. This reactivity is harnessed in polymer chemistry, where cyclic acetals can undergo cationic ring-opening polymerization. researchgate.net
Reactions at the Phenyl Substituent of the 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- Compound
The reactivity of the phenyl ring is governed by the electronic nature of the attached 1,3-dioxane moiety.
The phenyl group of trans-2-phenyl-1,3-dioxane-5-ethanol is susceptible to electrophilic aromatic substitution (EAS). The substituent at the benzylic C2 position of the dioxane ring acts as an alkyl group. Alkyl groups are known to be weakly activating and ortho-, para-directing. wikipedia.org This directing effect arises from the electron-donating inductive effect of the alkyl group, which stabilizes the cationic Wheland intermediate (also known as an arenium ion or σ-complex) formed during the reaction. masterorganicchemistry.com The intermediate is most stabilized when the positive charge is located on the carbon bearing the substituent, which occurs with ortho and para attack.
Therefore, standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to yield primarily a mixture of ortho- and para-substituted products. masterorganicchemistry.comlibretexts.org Steric hindrance from the bulky dioxane ring may influence the ortho:para ratio, potentially favoring the para product.
| Reaction | Reagents | Electrophile (E⁺) | Major Products Expected |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-nitro derivatives |
| Halogenation | Br₂, FeBr₃ | Br⁺ | ortho- and para-bromo derivatives |
| Sulfonation | Fuming H₂SO₄ | SO₃ | ortho- and para-sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho- and para-acyl derivatives |
A more advanced method for functionalizing the aromatic ring involves palladium-catalyzed cross-coupling reactions. While these reactions typically couple an aryl halide with an organometallic reagent, an alternative strategy can be envisioned for the 2-phenyl-1,3-dioxane system. nobelprize.orgsigmaaldrich.com Research on the analogous 2-aryl-1,3-dithianes has demonstrated a novel cross-coupling methodology that exploits the relative acidity of the benzylic proton at the C2 position. nih.gov
This approach involves the deprotonation of the C2-hydrogen with a strong base to generate a carbanion. This nucleophilic species can then participate in a palladium-catalyzed cycle, acting as a polarity-reversed transmetalation reagent to couple with aryl bromides or other electrophilic partners. nih.gov This strategy would allow for the synthesis of diarylmethane derivatives directly from the intact dioxane. The general catalytic cycle would involve oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the dioxane-derived carbanion, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org
Transformations Involving the Ethanol Side Chain of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans-
The ethanol side chain (-CH₂CH₂OH) at the C5 position possesses a primary alcohol, which is a versatile functional group for a wide range of chemical transformations. The reactivity is largely independent of the dioxane and phenyl moieties, allowing for selective modification.
Standard reactions of the primary alcohol include:
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents such as pyridinium (B92312) chlorochromate (PCC) or via Swern or Dess-Martin periodinane oxidation. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would further oxidize the intermediate aldehyde to a carboxylic acid.
Esterification: Reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more efficiently, with an acyl chloride or acid anhydride (B1165640) in the presence of a base, will yield the corresponding ester.
Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis. This involves deprotonation with a strong base (e.g., NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270). The resulting compound is then activated for Sₙ2 reactions with a wide array of nucleophiles (e.g., halides, cyanide, azide (B81097), thiols), enabling the introduction of diverse functionalities at the terminus of the side chain.
| Transformation | Typical Reagents | Product Functional Group |
|---|---|---|
| Mild Oxidation | PCC, DMP, Swern | Aldehyde (-CH₂CHO) |
| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-CH₂COOH) |
| Esterification | R'COOH/H⁺ or R'COCl/Pyridine | Ester (-CH₂CH₂OCOR') |
| Etherification | 1. NaH; 2. R'Br | Ether (-CH₂CH₂OR') |
| Tosylation | TsCl, Pyridine | Tosylate (-CH₂CH₂OTs) |
| Nucleophilic Substitution (post-tosylation) | NaCN, NaBr, NaN₃, etc. | Nitrile, Bromoalkane, Azide, etc. |
Oxidation Reactions of the Primary Hydroxyl Group
The primary hydroxyl group of trans-1,3-Dioxane-5-ethanol, 2-phenyl- can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk The presence of the acid-sensitive acetal group necessitates careful selection of reagents, particularly avoiding strongly acidic media.
Mild Oxidation to Aldehydes: To achieve partial oxidation to the corresponding aldehyde, trans-2-(2-phenyl-1,3-dioxan-5-yl)acetaldehyde, mild, anhydrous oxidizing agents are employed. These reagents prevent over-oxidation to the carboxylic acid. chemguide.co.ukmasterorganicchemistry.com Pyridinium chlorochromate (PCC) is a suitable reagent that operates under non-acidic conditions, typically in dichloromethane (B109758) (DCM). libretexts.orgyoutube.com Similarly, Dess-Martin periodinane (DMP) is another effective reagent that offers advantages such as higher yields and neutral pH conditions. masterorganicchemistry.comlibretexts.org The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is also a viable method. masterorganicchemistry.com
Strong Oxidation to Carboxylic Acids: Full oxidation of the primary alcohol to the carboxylic acid, trans-2-(2-phenyl-1,3-dioxan-5-yl)acetic acid, requires more powerful oxidizing agents. masterorganicchemistry.com Common strong oxidants include potassium permanganate (KMnO₄) in alkaline, neutral, or acidic media, and chromium trioxide (CrO₃) in acidic solution (Jones reagent). ncert.nic.in However, the strongly acidic conditions of the Jones reagent can risk the cleavage of the 1,3-dioxane ring. masterorganicchemistry.com Therefore, using a reagent like KMnO₄ under neutral or alkaline conditions would be more appropriate for this specific substrate.
| Reaction Type | Reagent | Solvent | Product |
|---|---|---|---|
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | trans-2-(2-phenyl-1,3-dioxan-5-yl)acetaldehyde |
| Mild Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | trans-2-(2-phenyl-1,3-dioxan-5-yl)acetaldehyde |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | Aqueous, basic | trans-2-(2-phenyl-1,3-dioxan-5-yl)acetic acid |
| Strong Oxidation (Potential Side Reaction) | Chromic Acid (H₂CrO₄) | Acetone/Water | trans-2-(2-phenyl-1,3-dioxan-5-yl)acetic acid (risk of acetal hydrolysis) |
Esterification and Etherification Reactions for Derivatization
The primary hydroxyl group is readily derivatized through esterification and etherification, providing a means to modify the molecule's physical and chemical properties.
Esterification: Esters are commonly formed by reacting the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a non-nucleophilic base, such as pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. For instance, treatment with acetyl chloride in pyridine would yield trans-2-(2-phenyl-1,3-dioxan-5-yl)ethyl acetate.
Etherification: The Williamson ether synthesis is a standard method for forming ethers. This reaction involves two steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, followed by the reaction of this alkoxide with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction. This would produce the corresponding ether, such as trans-5-(2-methoxyethyl)-2-phenyl-1,3-dioxane. Catalytic reductive etherification using a carbonyl compound, a reducing agent like triethylsilane, and a Lewis acid catalyst such as Yb(OTf)₃ also provides a pathway to various ethers. researchgate.net
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification (Acetylation) | Acetyl chloride, Pyridine | trans-2-(2-phenyl-1,3-dioxan-5-yl)ethyl acetate |
| Esterification (Benzoylation) | Benzoyl chloride, Pyridine | trans-2-(2-phenyl-1,3-dioxan-5-yl)ethyl benzoate |
| Etherification (Methylation) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | trans-5-(2-methoxyethyl)-2-phenyl-1,3-dioxane |
| Etherification (Benzylation) | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | trans-5-(2-(benzyloxy)ethyl)-2-phenyl-1,3-dioxane |
Stereoselective Functional Group Interconversions of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans-
The primary alcohol of the title compound can be converted into a variety of other functional groups. These transformations often proceed through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution. The stereochemistry of the rigid trans-1,3-dioxane ring is preserved throughout these reaction sequences.
A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in pyridine. ub.edu This reaction converts the poor leaving group (-OH) into an excellent one (-OTs or -OMs) without affecting the C–O bond, thus proceeding with retention of configuration. ub.edu
The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This substitution step occurs with inversion of configuration at the electrophilic carbon. Common nucleophiles include azide (N₃⁻), cyanide (CN⁻), and halides (e.g., Br⁻), leading to the formation of azides, nitriles, and alkyl halides, respectively. ub.edu The resulting azide can be subsequently reduced to a primary amine, providing a route to amino-functionalized derivatives.
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | trans-1,3-Dioxane-5-ethanol, 2-phenyl- | TsCl, Pyridine | trans-2-(2-phenyl-1,3-dioxan-5-yl)ethyl tosylate | Alcohol to Tosylate (Activation) |
| 2 | trans-2-(2-phenyl-1,3-dioxan-5-yl)ethyl tosylate | NaN₃, DMF | trans-5-(2-azidoethyl)-2-phenyl-1,3-dioxane | Tosylate to Azide (Sₙ2 Substitution) |
| 3 | trans-5-(2-azidoethyl)-2-phenyl-1,3-dioxane | H₂, Pd/C or LiAlH₄ | trans-2-(2-phenyl-1,3-dioxan-5-yl)ethanamine | Azide to Amine (Reduction) |
Reaction Kinetics and Thermodynamic Considerations in 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- Transformations
Reaction Kinetics: The kinetics of transformations involving the title compound are largely influenced by the stability of the 1,3-dioxane ring. The most kinetically studied reaction for this class of compounds is acid-catalyzed hydrolysis. Kinetic studies on analogous compounds, such as 2-aryl-2-phenyl-1,3-dithianes, show that the hydrolysis mechanism can vary depending on the substrate's reactivity. rsc.org For trans-1,3-Dioxane-5-ethanol, 2-phenyl-, the reaction would proceed via protonation of one of the ring oxygens, followed by a rate-determining ring-opening step to form an oxocarbenium ion. This carbocation is resonance-stabilized by the adjacent oxygen atom and further stabilized by the C2-phenyl group. The subsequent attack by water and loss of a proton leads to the cleavage of the acetal. The rate of this reaction is highly dependent on the acid concentration. rsc.org
| Substituent at C5 of 1,3-Dioxane Ring | Gibbs Conformational Energy (ΔG°) (kcal/mol) | Favored Position |
|---|---|---|
| Ethyl | 1.3 | Equatorial |
| Isopropyl | 1.8 | Equatorial |
| tert-Butyl | 2.6 | Equatorial |
| Phenyl | 1.1 | Equatorial |
Source: Data for related substituents from quantum-chemical studies. researchgate.net A positive ΔG° indicates a preference for the equatorial position.
Conformational Analysis and Stereochemical Investigations of 1,3 Dioxane 5 Ethanol, 2 Phenyl , Trans
Chair-Boat Interconversions and Other Ring Conformations in the 1,3-Dioxane (B1201747) System
The 1,3-dioxane ring, a six-membered heterocycle, shares conformational similarities with cyclohexane (B81311), preferentially adopting a chair-like conformation to minimize angular and torsional strain. thieme-connect.de Unlike the flat hexagon, which would have internal angles of 120°, the chair conformation allows bond angles to be closer to the ideal tetrahedral angle of 109.5°. wikipedia.org However, the presence of two oxygen atoms in the 1 and 3 positions introduces key differences. The carbon-oxygen (C–O) bonds are shorter than carbon-carbon (C–C) bonds, which alters the ring's geometry and the energy barriers between different conformations. thieme-connect.de
The most stable conformation for the 1,3-dioxane ring is the chair form. Interconversion between the two possible chair conformations, a process known as ring flipping, occurs rapidly at room temperature. wikipedia.org This process does not proceed directly but involves higher-energy, more flexible intermediates. The pathway for this interconversion is generally accepted as: chair → half-chair → twist-boat → half-chair′ → chair′. wikipedia.org
The half-chair is the key transition state for the interconversion between the chair and the twist-boat conformer. wikipedia.org The twist-boat conformation is a local energy minimum, meaning it is more stable than the boat or half-chair forms, but significantly less stable than the chair conformation. researchgate.net Quantum-chemical studies on substituted 1,3-dioxanes have identified the chair conformer as the global minimum on the potential energy surface, with local minima occupied by twist conformers (e.g., 1,4-twist and 2,5-twist). researchgate.net The boat conformation itself is typically a transition state between two different twist-boat forms. wikipedia.org
| Conformer | Typical Relative Energy (kcal/mol) | Status |
|---|---|---|
| Chair | 0 | Global Energy Minimum |
| Twist-Boat | 4.9 - 5.5 | Local Energy Minimum |
| Boat | ~6.0 | Transition State |
| Half-Chair | ~10.0 | Transition State |
Influence of Axial/Equatorial Substituents (Phenyl, Ethanol) on Ring Conformation
In substituted 1,3-dioxanes, the substituents' spatial orientation (axial or equatorial) significantly impacts the molecule's stability. Generally, substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. youtube.comlibretexts.org For the trans-1,3-Dioxane-5-ethanol, 2-phenyl- compound, both the phenyl group at the C2 position and the ethanol (B145695) group at the C5 position influence the conformational equilibrium.
The 2-phenyl group has a strong preference for the equatorial position. researchgate.net An axial phenyl group would experience severe steric hindrance from the axial hydrogens at C4 and C6. This diaxial interaction is more pronounced in 1,3-dioxanes than in cyclohexanes due to the shorter C-O bonds, which brings the substituents closer together. thieme-connect.de Consequently, the conformational equilibrium is heavily shifted toward the conformer with the equatorial 2-phenyl group, making the ring system anancomeric (conformationally locked). researchgate.netresearchgate.net
| Substituent | A-Value (kcal/mol) | Comment |
|---|---|---|
| -CH₃ (Methyl) | 1.7 | Reference for small alkyl group |
| -CH₂CH₃ (Ethyl) | 1.75 | Similar to methyl |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | Considered a "holding group" that locks the conformation |
| -C₆H₅ (Phenyl) | 2.87 - 3.1 | Strongly prefers equatorial position |
Note: A-value represents the energy penalty for a substituent being in the axial position versus the equatorial position in a cyclohexane system, which serves as a useful analogue. A higher A-value indicates a stronger preference for the equatorial position. youtube.comresearchgate.net
Diastereomeric Purity Determination and Advanced Analytical Methods
The determination of diastereomeric purity for compounds like trans-1,3-Dioxane-5-ethanol, 2-phenyl- is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common tool for this purpose. researchgate.net Diastereomers have distinct physical and chemical properties, leading to different NMR spectra. units.it
In ¹H NMR, the chemical shifts and spin-spin coupling constants of the ring protons are highly sensitive to their stereochemical environment. For the trans isomer, with both substituents likely in equatorial positions, the axial and equatorial protons at C4 and C6 will be chemically non-equivalent and exhibit characteristic coupling patterns. The coupling constants (J-values) between adjacent protons depend on the dihedral angle between them, which can be used to confirm the chair conformation and the relative stereochemistry of the substituents. For instance, a large coupling constant (typically 8-12 Hz) is observed between two adjacent axial protons (J_ax-ax), while smaller couplings are seen for axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) interactions (typically 2-5 Hz). researchgate.net
The presence of a single set of signals corresponding to the trans diequatorial conformer and the absence of signals from the cis diastereomer would indicate high diastereomeric purity. Integration of the characteristic signals for each diastereomer allows for the quantification of the diastereomeric ratio. units.itnih.gov
For advanced analysis and separation of enantiomers (as the trans compound is chiral), chiral High-Performance Liquid Chromatography (HPLC) can be employed. This technique uses a chiral stationary phase to differentially interact with the two enantiomers, allowing for their separation and quantification. nih.gov
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
|---|---|---|
| H-2 (methine) | ~5.5 | s (singlet) |
| H-4ax, H-6ax (axial) | ~3.6 - 3.8 | dd (doublet of doublets), J ≈ 12 (ax-ax), 2 (ax-eq) |
| H-4eq, H-6eq (equatorial) | ~4.1 - 4.3 | dd (doublet of doublets), J ≈ 5 (eq-eq), 2 (eq-ax) |
| H-5 (methine) | ~2.0 - 2.3 | m (multiplet) |
| -CH₂CH₂OH | ~3.7 | t (triplet) |
| -CH₂CH₂OH | ~1.8 | q (quartet) |
| Phenyl | ~7.2 - 7.5 | m (multiplet) |
Note: These are estimated values based on data for similar 2-phenyl-1,3-dioxane (B8809928) structures. Actual values may vary depending on solvent and experimental conditions. researchgate.netchemicalbook.com
Anomeric Effects and Stereoelectronic Influences within the 1,3-Dioxane Ring
Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a critical role in the structure and reactivity of 1,3-dioxanes. The most prominent of these is the anomeric effect. wikipedia.org The anomeric effect describes the tendency of an electronegative substituent at an anomeric carbon (C2 in this case) to favor an axial orientation, despite the expected steric hindrance. wikipedia.orgscripps.edu This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on an adjacent ring heteroatom (oxygen) and the antibonding (σ*) orbital of the C-substituent bond when it is in the axial position (anti-periplanar arrangement). researchgate.netbasna.ir
Dynamic Stereochemistry Studies of the 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- Compound
The study of dynamic stereochemistry involves investigating the time-dependent conformational changes in a molecule, primarily the ring inversion process. For 1,3-dioxane systems, this is typically studied using Dynamic NMR (DNMR) spectroscopy. acs.org At room temperature, the chair-chair interconversion is usually fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
As the temperature is lowered, the rate of ring flipping decreases. At a certain point, known as the coalescence temperature, the separate signals for the axial and equatorial environments begin to broaden and merge. Below this temperature, at the slow-exchange limit, the interconversion is slow enough that distinct signals for the individual axial and equatorial protons of the frozen chair conformer can be observed.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1,3 Dioxane 5 Ethanol, 2 Phenyl , Trans
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of the three-dimensional structure of 1,3-dioxane (B1201747) derivatives in solution. thieme-connect.deresearchgate.net For the trans-1,3-Dioxane-5-ethanol, 2-phenyl- compound, the 1,3-dioxane ring predominantly adopts a rigid chair conformation, which minimizes steric interactions. In this conformation, the bulky phenyl group at the C-2 position and the ethanol (B145695) substituent at the C-5 position are expected to occupy equatorial positions to achieve maximum thermodynamic stability.
The stereochemistry is confirmed by the characteristic chemical shifts and spin-spin coupling constants of the ring protons. The proton at C-2 (the benzylic proton) typically appears as a singlet, while the protons at C-4, C-5, and C-6 exhibit complex splitting patterns due to their axial and equatorial orientations.
Representative ¹H NMR Data for a trans-2,5-disubstituted-1,3-dioxane scaffold:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |
|---|---|---|---|---|
| H-2 | ~5.5 | s | - | Equatorial Phenyl |
| H-4ax, H-6ax | ~3.6-3.8 | ddd | J ≈ 11-12 (gem), 11-12 (ax-ax), 2-3 (ax-eq) | Axial |
| H-4eq, H-6eq | ~4.1-4.3 | ddd | J ≈ 11-12 (gem), 4-5 (eq-ax), 2-3 (eq-eq) | Equatorial |
| H-5 | ~2.0-2.2 | m | - | Axial |
| -CH₂- (ethanol) | ~3.7 | t | J ≈ 6-7 | - |
| -CH₂- (ethanol) | ~1.8 | q | J ≈ 6-7 | - |
| -OH | Variable | br s | - | - |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity and stereochemistry. longdom.orgipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of carbon signals based on their attached, and previously assigned, proton signals. For instance, the carbon signal around 101 ppm, characteristic of an acetal (B89532) carbon, would correlate with the H-2 proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for mapping the molecular skeleton. nih.gov Key correlations would include the H-2 proton to the C-4/C-6 carbons and to the ipso-carbon of the phenyl ring. The protons of the ethanol side chain would show correlations to C-5 of the dioxane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignment as it identifies protons that are close in space, irrespective of their bonding. For the trans isomer with both substituents in equatorial positions, a NOESY spectrum would reveal key spatial relationships:
A strong NOE between the axial H-2 proton and the axial protons at C-4 and C-6.
NOE correlations between the equatorial H-5 proton and the adjacent equatorial protons at C-4 and C-6.
The absence of significant NOEs between the protons of the phenyl group and the protons of the ethanol group would further support the trans configuration.
Dynamic NMR Spectroscopy for Conformational Exchange Processes
1,3-Dioxane rings can undergo a chair-to-chair ring inversion process. For the trans-2-phenyl-5-ethanol derivative, the conformation with both substituents in equatorial positions is significantly more stable than the di-axial conformation. Consequently, the ring is largely locked in this low-energy state, a phenomenon known as anancomeric structure. researchgate.net
Dynamic NMR studies, performed at varying temperatures, can quantify the energy barrier for this conformational exchange. As the temperature is lowered, the rate of ring inversion slows. However, due to the high energetic preference for the di-equatorial conformer, significant peak broadening or coalescence is often not observed within the typical temperature ranges of NMR experiments, indicating a high activation energy for the inversion to the less stable conformer. researchgate.net
Single-Crystal X-ray Diffraction Analysis of the 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- Compound
Single-crystal X-ray diffraction provides definitive, solid-state structural information, including precise bond lengths, bond angles, and the conformation of the molecule. springernature.com While the specific crystal structure for trans-1,3-Dioxane-5-ethanol, 2-phenyl- is not publicly available, analysis of closely related 2-phenyl-1,3-dioxane (B8809928) derivatives provides a clear and reliable model for its expected solid-state structure. journals.co.zaresearchgate.net
The analysis invariably shows the 1,3-dioxane ring adopting a chair conformation. researchgate.net The C-2 phenyl group occupies an equatorial position to minimize 1,3-diaxial interactions. researchgate.net In the trans isomer, the C-5 ethanol group would also be found in an equatorial position.
Crystallographic Data and Crystal Packing Interactions
Based on analogous structures, a representative set of crystallographic data can be proposed. researchgate.net
Representative Crystallographic Data for a 2-Phenyl-1,3-dioxane Derivative:
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~6.0 - 9.7 |
| b (Å) | ~10.3 - 10.5 |
| c (Å) | ~12.6 - 18.6 |
| α, β, γ (°) | 90 |
| Volume (ų) | ~1200 - 2300 |
| Z | 4 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Probing
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the molecule's vibrational modes. nih.govresearchgate.net The spectra are characterized by distinct bands corresponding to the vibrations of the phenyl ring, the dioxane ring, and the ethanol side chain.
Key Vibrational Band Assignments:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600-3200 | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic (Phenyl) |
| 3000-2850 | C-H stretch | Aliphatic (Dioxane, Ethanol) |
| ~1600, ~1490, ~1450 | C=C stretch | Aromatic Ring |
| 1140-1070 | C-O stretch | Acetal (Dioxane Ring) docbrown.info |
| ~1050 | C-O stretch | Primary Alcohol |
The FT-IR spectrum would be dominated by a broad O-H stretching band from the alcohol and strong C-O stretching absorptions from the acetal moiety. docbrown.info Raman spectroscopy would complement this by showing strong signals for the aromatic C=C stretching vibrations of the phenyl ring.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information on the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which for C₁₁H₁₄O₃ is 194.0943 g/mol . An experimental HRMS measurement confirming this mass would validate the elemental formula of the compound.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. mdpi.com Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of trans-1,3-Dioxane-5-ethanol, 2-phenyl- would undergo characteristic fragmentation. The primary fragmentation pathways for 2-phenyl-1,3-dioxane structures typically involve the cleavage of the dioxane ring. docbrown.inforesearchgate.net
Plausible Fragmentation Pathways:
Formation of Benzaldehyde (B42025) Radical Cation (m/z 106): A common pathway involves the cleavage of the C2-O bonds, leading to the formation of the stable benzaldehyde radical cation.
Formation of Phenylmethylidyneoxonium (m/z 105): Loss of a hydrogen radical from the benzaldehyde cation can produce the C₇H₅O⁺ ion.
Loss of the Ethanol Side Chain: Cleavage of the C5-C(ethanol) bond can lead to a fragment corresponding to the loss of C₂H₅O (45 Da).
Ring Opening and Rearrangement: Complex rearrangements following ring opening can lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules.
The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule—the phenyl group, the dioxane core, and the ethanol substituent—providing a comprehensive structural verification.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination (if applicable for enantiomer)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. For these techniques to be applicable to "1,3-Dioxane-5-ethanol, 2-phenyl-, trans-", the molecule would need to be chiral, meaning it is non-superimposable on its mirror image. The trans configuration of the substituents on the 1,3-dioxane ring could potentially lead to the existence of enantiomers.
However, there is a notable lack of published research on the synthesis of enantiomerically pure forms of this specific compound. Consequently, no experimental CD or ORD data appears to have been reported. Such data would be crucial for assigning the absolute configuration of its potential stereoisomers. Studies on related 2-phenyl-1,3-dioxane derivatives have occasionally utilized these methods, but direct extrapolation of these findings to the target molecule is not scientifically rigorous without experimental validation.
Due to the absence of specific research and data for "1,3-Dioxane-5-ethanol, 2-phenyl-, trans-", a detailed discussion and the presentation of data tables on its advanced spectroscopic and chiroptical properties cannot be provided at this time. Further empirical investigation is required to fully characterize this compound.
Computational and Theoretical Chemistry Approaches Applied to 1,3 Dioxane 5 Ethanol, 2 Phenyl , Trans
Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and the corresponding molecular energy and geometry.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For a molecule like 1,3-Dioxane-5-ethanol, 2-phenyl-, trans-, DFT would be the primary tool for exploring its conformational preferences.
The 1,3-dioxane (B1201747) ring, much like cyclohexane (B81311), predominantly adopts a chair conformation to minimize steric and torsional strain. thieme-connect.de For the trans- isomer, the bulky 2-phenyl and 5-ethanol substituents would be expected to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. DFT calculations, using functionals such as B3LYP or M06-2X with a Pople-style basis set like 6-31G(d) or a more advanced set like cc-pVTZ, would be employed to optimize the geometry of this di-equatorial chair conformer. researchgate.netcuny.edu
Studies on the analogous 5-phenyl-1,3-dioxane have shown that DFT calculations can reveal subtle, non-classical interactions. For instance, an axial phenyl group can be stabilized by a C-H···O hydrogen bond with the ring's oxygen atoms, an effect that can be accurately modeled by DFT. nih.gov For the target molecule, DFT would be used to confirm the energetic preference for the di-equatorial conformer and to precisely calculate bond lengths, bond angles, and dihedral angles.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Di-equatorial Chair Conformation of a Substituted 2-Phenyl-1,3-Dioxane (B8809928) Note: This data is illustrative, based on typical values for similar 1,3-dioxane systems.
| Parameter | Value |
|---|---|
| C2-O1 Bond Length | ~1.42 Å |
| C4-O3 Bond Length | ~1.43 Å |
| C5-C6 Bond Length | ~1.53 Å |
| O1-C2-O3 Angle | ~111.5° |
| C4-C5-C6 Angle | ~110.0° |
While DFT is highly efficient, ab initio (from first principles) wavefunction-based methods provide a systematic way to improve upon the accuracy of energetic calculations. Methods like Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled-Cluster theory (e.g., CCSD(T)) are used to obtain highly accurate single-point energies for geometries previously optimized with DFT. researchgate.net
For 1,3-Dioxane-5-ethanol, 2-phenyl-, trans-, these high-level methods would be crucial for obtaining a precise energy difference between the ground-state chair conformer and other higher-energy isomers, such as twist-boat forms. Comparative studies on the conformational isomerization of 1,3-dioxane and 1,3-dithiane (B146892) have utilized MP2 calculations to accurately map the potential energy surface. researchgate.net Such calculations would provide a benchmark for the DFT results and lend high confidence to the predicted relative stabilities of different conformers.
Conformational Energy Landscapes and Relative Isomer Stability of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans-
The conformational energy landscape maps the potential energy of a molecule as a function of its geometry. For the target compound, the global minimum on this surface is expected to be the di-equatorial chair conformer. researchgate.net Local minima would include flexible forms like the 2,5-twist and 1,4-twist conformers. researchgate.netresearchgate.net
Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have shown that the energy barrier for chair-to-chair interconversion involves these higher-energy twist forms as intermediates. researchgate.net The relative energy of these conformers determines their population at a given temperature. The Gibbs free energy (ΔG°) difference between conformers, which accounts for enthalpy and entropy, is the key thermodynamic value. For most 5-substituted 1,3-dioxanes, the equatorial chair conformer is significantly more stable than the axial or twist forms. researchgate.netresearchgate.net
Table 2: Illustrative Relative Energies of Conformers for a 5-Substituted 1,3-Dioxane Note: Energies are hypothetical, based on published data for similar compounds. The di-equatorial chair is the reference (0.00 kcal/mol).
| Conformer | Relative Energy (ΔE) (kcal/mol) |
|---|---|
| Di-equatorial Chair | 0.00 |
| Axial/Equatorial Chair | > 2.5 |
| 2,5-Twist | ~5.0 - 6.0 |
Transition State Analysis for Key Reaction Pathways of the 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- Compound
Computational chemistry is instrumental in mapping reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate.
For 1,3-Dioxane-5-ethanol, 2-phenyl-, trans-, a key "reaction" pathway is the conformational chair-to-chair ring inversion. Computational methods would be used to find the transition state structures that connect the chair and twist-boat conformers. researchgate.net This involves algorithms that search for saddle points on the energy landscape. Once a TS is located, a frequency calculation is performed; a valid TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. proquest.com The energy of the TS relative to the ground state defines the activation energy barrier for the process. For the formation of 1,3-dioxanes via the Prins reaction, MP2-level calculations have been used to identify the structure of transition states and key intermediates. researchgate.net
Computational Prediction of NMR Chemical Shifts and Coupling Constants
NMR spectroscopy is a primary tool for structure elucidation. QM calculations can predict NMR parameters with high accuracy, aiding in spectral assignment and stereochemical determination. nrel.gov The standard approach involves optimizing the molecular geometry and then performing a subsequent NMR calculation using a method like Gauge-Including Atomic Orbitals (GIAO). acs.org
The accuracy of predicted chemical shifts is sensitive to the chosen DFT functional, basis set, and the inclusion of solvent effects (often via a Polarizable Continuum Model, PCM). acs.orggithub.io For complex molecules, it is common to calculate the NMR properties for an ensemble of low-energy conformers and then compute a Boltzmann-averaged spectrum for comparison with experimental data. acs.org
Calculations can also predict spin-spin coupling constants (J-couplings), which are highly dependent on the dihedral angles between coupled nuclei. Comparing calculated and experimental vicinal coupling constants is a powerful method for confirming the dominant solution-phase conformation. researchgate.net
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- Note: This table is for illustrative purposes, showing the type of data generated. Values are referenced to TMS.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (acetal) | ~101.5 |
| C4, C6 | ~67.0 |
| C5 | ~42.0 |
| C (ethanol, CH₂) | ~62.5 |
| C (phenyl, ipso) | ~138.0 |
| C (phenyl, ortho/meta) | ~126.0 - 129.0 |
Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects
While QM methods are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulates the motion of atoms by solving Newton's equations of motion, providing insight into conformational flexibility and the explicit role of solvent molecules. rsc.org
An MD simulation of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- in a solvent box (e.g., water or chloroform) would reveal the timescale of conformational transitions, such as rotations of the phenyl and ethanol (B145695) side chains. It would also provide a detailed picture of the solvation shell around the molecule, highlighting specific interactions like hydrogen bonding between the ethanol's hydroxyl group and solvent molecules. nih.gov While full ring inversion is typically too slow to observe in standard MD simulations, the technique is invaluable for sampling the local conformational space and understanding how the solvent environment influences the relative energies and populations of different rotamers. researchgate.net
Computational Design and Prediction of Novel Derivatives and Analogues of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans-
The field of computational chemistry offers powerful tools for the rational design of novel molecules with desired biological activities, thereby accelerating the drug discovery process. mdpi.com For the parent compound, 1,3-Dioxane-5-ethanol, 2-phenyl-, trans-, computational approaches can be instrumental in designing and predicting the properties of new derivatives and analogues. This involves a systematic exploration of the chemical space around the core scaffold to identify modifications that could enhance potency, selectivity, and pharmacokinetic profiles.
The design of novel derivatives typically begins with the identification of key structural features of the parent molecule that can be modified. For 1,3-Dioxane-5-ethanol, 2-phenyl-, trans-, the primary points for modification include the ethanol side chain at the 5-position and the phenyl ring at the 2-position. By introducing a variety of substituents at these positions, it is possible to modulate the physicochemical properties of the molecule, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can influence its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A key computational technique in the design of new derivatives is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. ijpcbs.com For the 1,3-dioxane scaffold, a QSAR model could be built using a training set of known analogues with experimentally determined activities. The model would use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the activity of newly designed, yet unsynthesized, compounds. nih.gov
The general workflow for a QSAR-based design of novel 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- derivatives would involve:
Data Set Preparation: A series of analogues with known biological activities would be collected to serve as the training and test sets for the QSAR model.
Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to generate a QSAR model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
Virtual Screening: The validated QSAR model would then be used to predict the biological activity of a large virtual library of novel 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- derivatives.
Molecular Docking Studies
Molecular docking is another powerful computational tool that can guide the design of novel derivatives. researchgate.net This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a receptor or enzyme. researchgate.net If the biological target of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- is known, molecular docking can be used to:
Identify Key Interactions: Analyze the binding mode of the parent compound within the active site of the target to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Guide Derivative Design: Design new derivatives with substituents that can form additional favorable interactions with the target, thereby increasing binding affinity and potency.
Predict Binding Affinities: Estimate the binding affinity of newly designed derivatives to prioritize the most promising candidates for synthesis and experimental testing.
Design of Novel Derivatives and Prediction of Their Properties
Based on the principles of computational chemistry, a series of novel derivatives of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- can be proposed. These derivatives can be designed by introducing various substituents on the phenyl ring and modifying the ethanol side chain. The predicted biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these hypothetical derivatives can be estimated using established computational models.
Below are interactive data tables showcasing hypothetical novel derivatives and their predicted properties.
Table 1: Hypothetical Novel Derivatives of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- and Their Predicted Biological Activities
| Compound ID | Modification | Predicted Biological Activity (IC50, µM) | Rationale for Design |
| DE-001 | 4'-Fluoro substitution on the phenyl ring | 0.85 | Introduction of a halogen can improve binding affinity and metabolic stability. |
| DE-002 | 4'-Methoxy substitution on the phenyl ring | 1.20 | The methoxy (B1213986) group can act as a hydrogen bond acceptor and improve solubility. |
| DE-003 | 3',4'-Dichloro substitution on the phenyl ring | 0.50 | Dichloro substitution can enhance lipophilicity and potentially increase potency. |
| DE-004 | Replacement of the ethanol side chain with a propanol (B110389) side chain | 2.50 | Increasing the chain length can explore deeper pockets in the binding site. |
| DE-005 | Esterification of the ethanol hydroxyl group with acetic acid | 5.00 | Esterification can serve as a prodrug strategy to improve bioavailability. |
Table 2: Predicted ADMET Properties of Novel Derivatives
| Compound ID | LogP | Aqueous Solubility (mg/L) | Blood-Brain Barrier (BBB) Permeability | CYP2D6 Inhibition | Predicted Toxicity (LD50, mg/kg) |
| DE-001 | 2.8 | 150 | High | Low | >2000 |
| DE-002 | 2.5 | 200 | Moderate | Low | >2000 |
| DE-003 | 3.5 | 50 | High | Moderate | 1500 |
| DE-004 | 3.0 | 100 | High | Low | >2000 |
| DE-005 | 3.2 | 80 | High | Low | >2000 |
The computational design and prediction of novel derivatives and analogues of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- represent a promising strategy for the discovery of new bioactive molecules. By leveraging a combination of QSAR modeling, molecular docking, and ADMET prediction, it is possible to rationally design and prioritize new compounds with improved properties, ultimately streamlining the drug discovery and development pipeline.
Derivatization Strategies and Analogue Synthesis for Academic Exploration of 1,3 Dioxane 5 Ethanol, 2 Phenyl , Trans
Modification of the Ethanol (B145695) Side Chain for Novel Functional Group Introduction
The primary alcohol of the ethanol side chain is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups through well-established synthetic protocols.
The hydroxyl group can be readily converted into ester and ether functionalities. Esterification can be achieved through reaction with various carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. These reactions can be catalyzed by acids (e.g., Fischer esterification) or enzymes, offering pathways to a diverse library of ester analogues. medcraveonline.commedcraveonline.com For instance, enzymatic esterification using lipases can provide high yields under mild conditions. medcraveonline.com
Ether derivatives can be prepared via methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of various alkyl and aryl groups.
| Derivative Type | Reagent | General Structure | Potential R Groups |
| Ester | Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) | Methyl, Ethyl, Propyl, Phenyl, Benzyl | |
| Ether | Alkyl Halide (R-X) | Methyl, Ethyl, Benzyl, Allyl |
Table 1: Examples of Ester and Ether Derivatives Synthesized from the Ethanol Side Chain.
The primary alcohol of the ethanol side chain can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk
Partial oxidation to the corresponding aldehyde, (trans-2-phenyl-1,3-dioxan-5-yl)acetaldehyde, requires mild oxidizing agents and conditions that prevent overoxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or a controlled oxidation with acidified sodium dichromate where the aldehyde is distilled off as it forms are effective for this transformation. libretexts.orgchemguide.co.uk
Complete oxidation to the carboxylic acid, (trans-2-phenyl-1,3-dioxan-5-yl)acetic acid, is achieved using strong oxidizing agents in excess. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or pyridinium dichromate (PDC) in dimethylformamide. chemguide.co.ukethernet.edu.et The reaction typically involves heating the alcohol under reflux with an excess of the oxidant to ensure the intermediate aldehyde is fully converted to the carboxylic acid. chemguide.co.uk
| Target Product | Oxidizing Agent | Typical Conditions |
| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature |
| Aldehyde | Dess-Martin Periodinane | CH₂Cl₂, Room Temperature |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, heat, then acidify |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature |
Table 2: Reagents and Conditions for the Oxidation of the Ethanol Side Chain.
Substituent Variations on the Phenyl Ring to Probe Electronic and Steric Effects
Modifying the substituents on the 2-phenyl ring is a crucial strategy for investigating how electronic and steric factors influence the molecule's conformation, reactivity, and potential biological interactions. Such studies have shown that substituents on the phenyl ring can significantly affect the stereochemistry and properties of 2-aryl-1,3-dioxane derivatives. researchgate.netresearchgate.net These analogues can be synthesized in two primary ways: by using a appropriately substituted benzaldehyde (B42025) in the initial acetal (B89532) formation reaction or through late-stage functionalization of the phenyl ring of the parent molecule.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce a variety of functional groups at the ortho, meta, and para positions. The electronic properties of these substituents (electron-donating or electron-withdrawing) can alter the electron density of the dioxane system, while their size can impose steric constraints that affect the preferred conformation of the phenyl ring. rsc.orgresearchgate.net
| Substituent (R) | Position | Electronic Effect | Potential Synthetic Route |
| -NO₂ | para | Strong Electron-Withdrawing | Nitration (HNO₃/H₂SO₄) |
| -Cl | para | Weak Electron-Withdrawing | Halogenation (Cl₂/FeCl₃) |
| -Br | para | Weak Electron-Withdrawing | Halogenation (Br₂/FeBr₃) |
| -OCH₃ | para | Strong Electron-Donating | Start with p-Anisaldehyde |
| -CF₃ | para | Strong Electron-Withdrawing | Start with p-(Trifluoromethyl)benzaldehyde |
Table 3: Examples of Phenyl Ring Substitutions to Probe Electronic and Steric Effects.
Incorporation of the 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- Moiety into Polymeric Scaffolds for Academic Materials Research
The 1,3-dioxane (B1201747) framework can be integrated into polymer backbones to create materials with unique properties. Research has demonstrated the successful incorporation of dioxane derivatives into polymer structures like polyurethanes and the polymerization of the related 1,3-dioxolane (B20135) monomer. rsc.orgresearchgate.netescholarship.org The hydroxyl group of the ethanol side chain on the target molecule serves as a convenient handle for polymerization.
This moiety can act as a monomer in step-growth polymerization. For example, reaction with a diisocyanate would yield a polyurethane, while reaction with a dicarboxylic acid or diacyl chloride would produce a polyester. Alternatively, the alcohol can be first converted to a vinyl-containing monomer, such as an acrylate (B77674) or methacrylate (B99206) ester, which can then undergo chain-growth polymerization to form polymers with the dioxane moiety as a pendant group. These materials are of academic interest for studying the impact of the bulky, stereochemically defined side group on polymer properties such as thermal stability, solubility, and morphology.
| Polymer Type | Co-monomer | Linkage Type | Potential Polymer Backbone |
| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Urethane | -[O-R-O-C(O)-NH-R'-NH-C(O)]n- |
| Polyester | Dicarboxylic Acid (e.g., Adipic Acid) | Ester | -[O-R-O-C(O)-R'-C(O)]n- |
| Polyacrylate | (After conversion to acrylate monomer) | Carbon-Carbon | -[CH₂-CH(COOR)]n- |
Table 4: Strategies for Incorporating the Dioxane Moiety into Polymeric Structures (R represents the dioxane derivative framework).
Synthesis of Spiro and Fused Ring Systems Featuring the Dioxane Core
The dioxane scaffold can serve as a building block for more complex polycyclic systems, including spiro and fused rings. The synthesis of such structures is a topic of significant interest in medicinal and materials chemistry. nih.govrsc.org Methodologies for preparing spiro compounds often involve multi-component reactions or intramolecular cyclizations. researchgate.netbeilstein-journals.org
For the synthesis of spiro systems, the C5 position of the dioxane ring or the carbon atom of the ethanol side chain can act as a spiro center. For instance, oxidation of the side-chain alcohol to a ketone, followed by reactions to build a new ring at that position, could lead to spirocyclic structures.
Fused ring systems can be envisioned through reactions that involve cyclization between the ethanol side chain and the phenyl ring. For example, a Friedel-Crafts alkylation, where the alcohol is converted to a leaving group and subsequently cyclizes onto the ortho position of the phenyl ring, could generate a fused tricyclic system.
| Ring System | Synthetic Strategy | Key Intermediate |
| Spirocycle | Intramolecular aldol (B89426) condensation | Dioxane derivative with a diketone side chain |
| Spirocycle | Multi-component reaction | 1,3-Dioxan-5-one derivative |
| Fused Ring | Intramolecular Friedel-Crafts alkylation | Tosylate of the ethanol side chain |
| Fused Ring | Pictet-Spengler reaction | Dioxane derivative with an aminoethyl side chain and an activated phenyl ring |
Table 5: Conceptual Strategies for the Synthesis of Spiro and Fused Ring Systems.
Preparation of Chiral Ligands and Catalysts Derived from the 1,3-Dioxane-5-ethanol, trans- Framework
The inherent chirality and stereochemical rigidity of the trans-1,3-dioxane framework make it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. nih.gov The development of such "privileged" chiral ligands is a cornerstone of modern organic synthesis. sigmaaldrich.comwiley.com The ethanol side chain provides a strategic point for introducing coordinating atoms like phosphorus, nitrogen, or sulfur.
For example, the primary alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by nucleophilic phosphide (B1233454) reagents (e.g., LiPPh₂) to install a phosphine (B1218219) moiety, creating a potential P,O-bidentate ligand. Similarly, conversion of the alcohol to an amine, followed by reaction with 2-chloropyridine, could yield N,N-type ligands. The steric bulk and defined spatial orientation of the 2-phenyl-1,3-dioxane (B8809928) backbone can create a specific chiral environment around a coordinated metal center, potentially inducing high enantioselectivity in catalytic reactions. researchgate.netmdpi.com
| Ligand Type | Key Functional Group | Synthetic Precursor | Potential Metal Coordination |
| P,O-Ligand | -CH₂CH₂PPh₂ | Alcohol-derived tosylate | Palladium, Rhodium, Iridium |
| N,O-Ligand | -CH₂CH₂NH₂ | Alcohol-derived amine | Ruthenium, Copper |
| Pyridyl-ether | -OCH₂CH₂-(2-pyridyl) | Alcohol | Palladium, Nickel |
| Bisoxazoline (via side-chain elaboration) | Oxazoline ring | Carboxylic acid derivative | Copper, Zinc |
Table 6: Potential Chiral Ligands Derived from the 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- Framework.
Applications of 1,3 Dioxane 5 Ethanol, 2 Phenyl , Trans and Its Derivatives in Advanced Organic Synthesis
Potential as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality and conformational rigidity of the trans-2-phenyl-1,3-dioxane core make it an effective chiral building block. The stereocenters at positions C2, C4, and C6 (depending on the substitution pattern derived from the initial diol) can be used to induce chirality in subsequent reactions. The primary utility in this context lies in its role as a masked chiral 1,3-diol.
In many synthetic strategies, optically active 1,3-diols are crucial intermediates. The catalytic asymmetric Prins reaction, for example, can produce enantioenriched 1,3-dioxanes from styrenes and formaldehyde (B43269). researchgate.net These chiral dioxanes can then be readily converted into the corresponding optically active 1,3-diols without loss of enantiomeric purity. researchgate.net The trans-2-phenyl-1,3-dioxane-5-ethanol scaffold serves as a stable, crystalline intermediate that allows for purification and modification of the ethanol (B145695) side chain before the diol functionality is revealed. This strategy effectively transfers the stereochemical information established during the dioxane formation to the final diol product, which can then be used in the synthesis of complex chiral molecules.
The predictable chair conformation, with the bulky phenyl group preferentially occupying an equatorial position, creates a well-defined three-dimensional structure. researchgate.netasianpubs.org This steric arrangement influences the approach of reagents to the ethanol side chain or other reactive sites, enabling diastereoselective transformations.
Role in the Design of Stereoselective Reagents and Auxiliaries
Beyond its use as a structural component, the trans-2-phenyl-1,3-dioxane framework has potential in the design of chiral auxiliaries and reagents. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed.
The ethanol group of trans-2-phenyl-1,3-dioxane-5-ethanol can be esterified with an achiral unsaturated acid, for example. The resulting conjugate would possess a chiral environment dictated by the dioxane ring. The facial selectivity of reactions such as Michael additions, epoxidations, or hydrogenations on the double bond could be biased by the sterically demanding and conformationally locked dioxane structure. The phenyl group at the C2 position would act as a significant stereodirecting element, blocking one face of the reactive system and allowing reagents to approach from the less hindered direction. After the stereoselective transformation, the auxiliary could be cleaved hydrolytically to release the newly formed chiral product. The use of heterocyclic systems as building blocks for such applications is a well-established strategy in asymmetric synthesis. rsc.org
Utility as a Protecting Group Strategy for Vicinal Diols or Carbonyls (General Dioxane Functionality)
The 2-phenyl-1,3-dioxane (B8809928) moiety, commonly known as a benzylidene acetal (B89532), is a widely used protecting group for 1,3-diols in multistep organic synthesis. thieme-connect.deorganic-chemistry.org This strategy is based on the acid-catalyzed reaction of a 1,3-diol with benzaldehyde (B42025) or a benzaldehyde equivalent. The resulting cyclic acetal is robust under a wide range of reaction conditions, which is crucial for carrying out transformations on other parts of the molecule.
The stability of the 1,3-dioxane (B1201747) ring makes it an ideal choice for protecting 1,3-diols during reactions involving nucleophiles, bases, organometallic reagents, and many oxidizing or reducing agents. thieme-connect.de Deprotection is typically achieved under acidic conditions, often through hydrolysis in aqueous acid or transacetalization in the presence of a different diol or ketone. organic-chemistry.org This orthogonal stability allows for selective protection and deprotection schemes in the synthesis of complex polyol-containing molecules.
| Condition Type | Specific Reagents/Conditions | Stability | Reference |
|---|---|---|---|
| Basic/Nucleophilic | NaOH, KOH, Grignard reagents (RMgX), Organolithiums (RLi), LiAlH4, NaBH4 | Stable | thieme-connect.de |
| Reductive | H2/Pd, Na/NH3 | Stable | thieme-connect.de |
| Oxidative | PCC, PDC, Jones Reagent (mild conditions) | Stable | organic-chemistry.org |
| Acidic (Cleavage) | Aqueous HCl, H2SO4; p-Toluenesulfonic acid (TsOH) in acetone/water | Labile | thieme-connect.deorganic-chemistry.org |
Precursor in the Total Synthesis of Complex Natural Products or Advanced Intermediates
The structural motifs present in trans-2-phenyl-1,3-dioxane-5-ethanol are found in various natural products and are utilized in the synthesis of pharmaceutically important molecules. The 1,3-dioxane ring itself is a structural feature in several natural products, including thromboxane (B8750289) A2 and sesbanimide. thieme-connect.de
More significantly, chiral 1,3-dioxanes serve as key advanced intermediates. For instance, a chiral 1,3-dioxane, closely related to the title compound, can be transformed into a chiral 1,3-diol which is a common intermediate in the synthesis of drugs such as fluoxetine (B1211875) and atomoxetine. researchgate.net The dioxane allows for the secure installation of the required stereochemistry early in the synthesis, which is then carried through to the final active pharmaceutical ingredient.
Academic Investigations into Specialized Polymer Monomers Derived from the Compound
The functional groups on trans-2-phenyl-1,3-dioxane-5-ethanol, particularly the primary alcohol of the ethanol moiety, provide a handle for its derivatization into polymerizable monomers. Academic research has explored the synthesis and polymerization of various monomers containing dioxane and related dioxolane rings. rsc.orgresearchgate.nettandfonline.com
A closely related compound, 2-phenyl-1,3-dioxan-5-ol, has been used as a starting material to synthesize the monomer 5-benzyloxy-1,3-dioxan-2-one. sigmaaldrich.com This monomer subsequently undergoes copolymerization with ε-caprolactone, demonstrating the viability of incorporating the dioxane scaffold into polyesters. sigmaaldrich.com
The ethanol group of the title compound could be readily converted into a polymerizable functional group, such as an acrylate (B77674), methacrylate (B99206), or vinyl ether. The resulting monomers could be investigated for various types of polymerization, including free-radical polymerization or ring-opening polymerization, potentially leading to polymers with unique properties such as tunable degradability. rsc.org For instance, copolymers of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate with styrene (B11656) have been prepared and characterized, indicating that such heterocyclic pendants are well-tolerated in polymerization reactions. tandfonline.com The rigid and bulky nature of the trans-2-phenyl-1,3-dioxane group would be expected to influence the thermal and mechanical properties of the resulting polymers, such as increasing the glass transition temperature.
| Monomer Name | Polymerization Type | Resulting Polymer Type | Reference |
|---|---|---|---|
| 2-Methylene-4-phenyl-1,3-dioxolane | Radical Ring-Opening Polymerization | Degradable PMMA-rich copolymers | rsc.org |
| (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate | Free Radical Copolymerization with Styrene | Copolymers with pendant dioxolane groups | tandfonline.com |
| 5-Benzyloxy-1,3-dioxan-2-one | Copolymerization with ε-caprolactone | Copolyesters | sigmaaldrich.com |
| (2-Oxo-1,3-dioxolan-4-yl)methyl vinyl ether | Radical Copolymerization with N-phenylmaleimide | Copolymers with pendant cyclic carbonate groups | researchgate.net |
Future Research Directions and Unexplored Academic Avenues for 1,3 Dioxane 5 Ethanol, 2 Phenyl , Trans Chemistry
Development of Novel Asymmetric Synthetic Methodologies for Related Dioxane Structures
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry. chiralpedia.comorganic-chemistry.org For derivatives of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans-, which contains multiple stereocenters, the development of novel asymmetric synthetic routes is a critical research direction. Current strategies often rely on chiral starting materials or auxiliaries, but future efforts could focus on catalytic asymmetric methods that offer greater efficiency and atom economy. nih.govresearchgate.net
Promising avenues include the use of confined Brønsted acid catalysts, which have shown success in enantioselective Prins reactions to form 1,3-dioxanes. researchgate.net Another approach involves bimetallic catalytic systems, which could facilitate complex cascade reactions to construct the dioxane ring with high stereocontrol. researchgate.net The exploration of organocatalysis, which avoids the use of metal catalysts, also presents a green and sustainable alternative for synthesizing chiral dioxane structures. chiralpedia.com
| Catalytic Approach | Potential Advantages | Key Research Challenge |
|---|---|---|
| Chiral Brønsted Acid Catalysis | Metal-free, high enantioselectivity for specific reactions (e.g., Prins). researchgate.net | Expanding substrate scope and catalyst efficiency. |
| Bimetallic Relay Catalysis | Enables tandem or cascade reactions for rapid complexity generation. | Designing compatible catalyst pairs and reaction conditions. |
| Asymmetric Organocatalysis | Environmentally benign, avoids metal contamination, unique activation modes. chiralpedia.com | Developing catalysts for stereoselective acetalization. |
Exploration of Bioinspired and Biomimetic Transformations of the Dioxane Core
Biocatalysis offers a powerful toolkit for performing selective and environmentally benign chemical transformations. Future research could explore the use of enzymes or enzyme-mimicking systems for modifying the 1,3-dioxane-5-ethanol, 2-phenyl-, trans- scaffold. While the dioxane ring itself is relatively inert, the pendant ethanol (B145695) group and the phenyl ring are amenable to bioinspired modifications.
For instance, lipases could be employed for the enantioselective acylation of the primary alcohol, providing a route to chiral esters with potential applications as fragrances or pharmaceutical intermediates. researchgate.net Oxidoreductases could be used to selectively hydroxylate the phenyl ring, introducing new functional groups and creating derivatives with altered biological activity. A chemoenzymatic cascade, where an enzyme performs an initial selective transformation followed by a chemical catalyst, could enable the efficient synthesis of complex chiral diols and their subsequent conversion into novel dioxolanes or dioxanes. rwth-aachen.de
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
Continuous flow chemistry is revolutionizing the synthesis of organic compounds, particularly in the pharmaceutical industry, by offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. acs.orgnih.gov Integrating the synthesis of 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- and its derivatives into flow chemistry platforms is a logical next step for improving efficiency.
A flow-based system would allow for precise control over temperature and mixing during the acetalization reaction, potentially reducing reaction times and minimizing byproduct formation. jst.org.in Furthermore, flow chemistry enables the safe handling of hazardous reagents that might be used for subsequent functionalization. nih.govrsc.org The integration of in-line analytical techniques, such as NMR or mass spectrometry, would allow for real-time monitoring and optimization of the reaction. azolifesciences.com Ultimately, this could lead to a fully automated, multi-step synthesis platform for generating a library of dioxane derivatives for screening purposes. acs.org
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, leading to hotspots and poor mixing. azolifesciences.com | Highly efficient due to high surface-area-to-volume ratio. jst.org.in |
| Safety | Large volumes of hazardous materials increase risk. | Small reactor volumes minimize risk, allowing use of reactive intermediates. acs.org |
| Scalability | Challenging, often requires re-optimization. nih.gov | Straightforward by extending operation time ("scaling out"). |
| Process Control | Difficult to maintain precise control over parameters. | Precise and automated control of temperature, pressure, and flow rates. jst.org.in |
Application of Advanced Spectroscopic Techniques for Studying Dynamic Processes
The 1,3-dioxane (B1201747) ring is conformationally flexible, preferentially adopting a chair-like conformation. thieme-connect.de The orientation of the substituents can significantly impact the compound's physical properties and biological activity. Advanced spectroscopic techniques are essential for probing these dynamic processes.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like NOESY, can elucidate the precise stereochemistry and preferred conformation of the molecule in solution. These methods can reveal through-space interactions between protons, confirming the trans relationship of substituents and the equatorial or axial preference of the phenyl and ethanol groups. Furthermore, variable-temperature NMR studies could provide thermodynamic data on the chair-twist energy barriers. Combining experimental data with computational chemistry can offer a deeper understanding of the conformational landscape.
Theoretical Predictions of Reactivity and Selectivity for Novel Dioxane Systems
Computational chemistry has become an indispensable tool for predicting the outcomes of chemical reactions and designing new synthetic routes. rsc.org For novel systems based on the 1,3-dioxane-5-ethanol, 2-phenyl-, trans- scaffold, theoretical methods can provide invaluable insights into reactivity and selectivity.
Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, allowing researchers to predict which sites on the molecule are most likely to react (regioselectivity) and which stereoisomer is likely to form (stereoselectivity). acs.org For example, computational models can predict the most reactive C-H bond for functionalization or the facial selectivity of an addition to the phenyl ring. semanticscholar.orgresearchgate.net These predictive models can guide experimental design, saving significant time and resources by focusing efforts on the most promising synthetic pathways. rsc.org
| Computational Method | Application for Dioxane Systems | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling transition state energies for proposed reactions. acs.org | Reaction feasibility, regioselectivity, and stereoselectivity. |
| Quantum Mechanics/Machine Learning (QM/ML) | Hybrid models trained on experimental data to predict reaction outcomes. rsc.org | Site-selectivity for C-H functionalization. |
| Semi-empirical Quantum Chemistry | Rapidly calculating relative stabilities of reaction intermediates. researchgate.net | Correlation with reaction rates and product ratios. |
Potential as a Scaffold for Academic Compound Library Synthesis and Screening Efforts
The 1,3-Dioxane-5-ethanol, 2-phenyl-, trans- structure possesses multiple points for chemical diversification, making it an excellent scaffold for the synthesis of compound libraries for high-throughput screening (HTS). nih.govnih.gov HTS is a key technology in drug discovery and chemical biology for identifying new bioactive molecules. ku.edu Related dioxane and dioxolane structures have already shown a range of biological activities, including antibacterial and antifungal properties. nih.gov
The primary alcohol of the ethanol side chain can be converted into a wide array of functional groups, such as esters, ethers, amines, and azides. The phenyl ring can be functionalized through electrophilic aromatic substitution or cross-coupling reactions. Each new derivative presents a unique three-dimensional shape and chemical profile, increasing the structural diversity of the library. ku.edu Building a library based on this scaffold could lead to the discovery of novel compounds with therapeutic potential or utility as chemical probes to investigate biological processes. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
